molecular formula C6H14N2O2S B12690672 S-(3-Aminopropyl)-D-cysteine CAS No. 2185811-16-7

S-(3-Aminopropyl)-D-cysteine

Cat. No.: B12690672
CAS No.: 2185811-16-7
M. Wt: 178.26 g/mol
InChI Key: KLGFHUHSBPGOAU-RXMQYKEDSA-N
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Description

S-(3-Aminopropyl)-D-cysteine: is a compound that features a unique combination of an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Aminopropyl)-D-cysteine typically involves the reaction of D-cysteine with 3-aminopropyl reagents under controlled conditions. One common method includes the use of 3-aminopropyltriethoxysilane in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid . The reaction is carried out at room temperature, and the product is purified through various chromatographic techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrolytic polycondensation processes. These processes are optimized to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: S-(3-Aminopropyl)-D-cysteine undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

S-(3-Aminopropyl)-D-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(3-Aminopropyl)-D-cysteine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: S-(3-Aminopropyl)-D-cysteine is unique due to its combination of an amino group and a thiol group, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

2185811-16-7

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1

InChI Key

KLGFHUHSBPGOAU-RXMQYKEDSA-N

Isomeric SMILES

C(CN)CSC[C@H](C(=O)O)N

Canonical SMILES

C(CN)CSCC(C(=O)O)N

Origin of Product

United States

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